molecular formula C42H62O16 B164068 Glpsd CAS No. 139163-13-6

Glpsd

Cat. No.: B164068
CAS No.: 139163-13-6
M. Wt: 822.9 g/mol
InChI Key: ARPNYYIWKXHRTH-UHFFFAOYSA-N
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Description

Glpsd (referenced as "Loratadine USP Related Compound D" in ) is a pharmaceutical impurity with the CAS number 38089-93-8. It is structurally identified as 11-Hydroxy N-Methyl Dihydrodesloratadine, a degradation product or synthetic intermediate associated with loratadine, a widely used antihistamine. Supplied by GLP Pharma Standards, this compound is accompanied by comprehensive analytical documentation, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (HNMR), Mass Spectrometry (MASS), and Infrared Spectroscopy (IR) data . Under Good Laboratory Practice (GLP) guidelines, its identity, purity, and stability are rigorously characterized to ensure compliance with regulatory standards for pharmaceutical impurities .

Properties

CAS No.

139163-13-6

Molecular Formula

C42H62O16

Molecular Weight

822.9 g/mol

IUPAC Name

6-[[11-carboxy-10-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H62O16/c1-37(2)20-10-13-42(7)21(39(20,4)12-11-22(37)55-34-28(47)24(43)26(45)30(57-34)32(49)50)9-8-18-19-16-40(5,36(53)54)23(17-38(19,3)14-15-41(18,42)6)56-35-29(48)25(44)27(46)31(58-35)33(51)52/h8-9,20-31,34-35,43-48H,10-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)

InChI Key

ARPNYYIWKXHRTH-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C

Synonyms

GLPSD
glyyunnanprosapogenin D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Glpsd’s significance, a comparative analysis with structurally or functionally related compounds is essential. The following table summarizes key parameters, with references to analytical methodologies and regulatory frameworks outlined in the evidence:

Parameter This compound Compound A (Desloratadine) Compound B (Loratadine N-Oxide) Compound C (3-Hydroxy Loratadine)
CAS Number 38089-93-9 100643-71-8 79794-75-5 79794-76-6
Structural Feature 11-Hydroxy N-Methyl derivative Parent drug metabolite (carboxylic acid) Oxidation product (N-oxide) Hydroxylated metabolite (3-position)
Analytical Methods HPLC, HNMR, MASS, IR LC-MS, UV-Vis GC-MS, FTIR HPLC-DAD, NMR
Stability Stable under GLP storage conditions Photolabile Hygroscopic Thermally unstable above 40°C
Regulatory Status USP-recognized impurity ICH Q3B Class 3 impurity ICH Q3A Class 2 impurity Non-pharmacopeial impurity

Key Findings:

Structural Differentiation : this compound’s 11-hydroxy N-methyl group distinguishes it from desloratadine (carboxylic acid derivative) and loratadine N-oxide (oxidized tertiary amine). This structural variation impacts solubility and metabolic pathways .

Analytical Complexity : Unlike Compound B (N-oxide), which requires GC-MS for volatile analysis, this compound’s polar hydroxy group necessitates HPLC with UV/IR detection, aligning with GLP requirements for impurity profiling .

Stability Profiles : this compound exhibits superior stability compared to Compound C (3-hydroxy loratadine), which degrades at elevated temperatures. This underscores the need for controlled storage in pharmaceutical formulations .

Regulatory Implications : As a USP-recognized impurity, this compound’s thresholds are strictly defined (e.g., ≤0.15% per ICH guidelines), whereas Compound C lacks pharmacopeial recognition, requiring case-by-case risk assessment .

Research and Methodological Considerations

The evidence highlights critical practices for comparative studies:

  • Data Reproducibility : Analytical methods for this compound must be validated per GLP principles, including system suitability testing and cross-lab verification .
  • Literature Integration : Comparisons should reference prior studies on loratadine derivatives, emphasizing differences in toxicity profiles or synthetic routes .
  • Limitations : Ambiguities in impurity identification (e.g., isomeric overlaps) may arise without orthogonal techniques like tandem MS or 2D-NMR .

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